Cas no 2229279-68-7 (2,2-difluoro-3-(2-methoxy-6-methylphenyl)propan-1-amine)

2,2-Difluoro-3-(2-methoxy-6-methylphenyl)propan-1-amine is a fluorinated aromatic amine derivative characterized by its unique structural features, including a difluoromethyl group and a methoxy-substituted methylphenyl moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties. The methoxy and methyl groups on the phenyl ring offer opportunities for further functionalization, making it a versatile intermediate in synthetic chemistry. Its well-defined structure and purity make it suitable for applications in drug discovery and material science.
2,2-difluoro-3-(2-methoxy-6-methylphenyl)propan-1-amine structure
2229279-68-7 structure
Product Name:2,2-difluoro-3-(2-methoxy-6-methylphenyl)propan-1-amine
CAS No:2229279-68-7
MF:C11H15F2NO
MW:215.239710092545
CID:6485492
PubChem ID:165853369
Update Time:2025-06-07

2,2-difluoro-3-(2-methoxy-6-methylphenyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-3-(2-methoxy-6-methylphenyl)propan-1-amine
    • EN300-1955210
    • 2229279-68-7
    • Inchi: 1S/C11H15F2NO/c1-8-4-3-5-10(15-2)9(8)6-11(12,13)7-14/h3-5H,6-7,14H2,1-2H3
    • InChI Key: NCOSLVBUAZMKEO-UHFFFAOYSA-N
    • SMILES: FC(CN)(CC1C(=CC=CC=1C)OC)F

Computed Properties

  • Exact Mass: 215.11217043g/mol
  • Monoisotopic Mass: 215.11217043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 2,2-difluoro-3-(2-methoxy-6-methylphenyl)propan-1-amine

Compound 2,2-Difluoro-3-(2-Methoxy-6-Methylphenyl)Propan-1-Amine (CAS No. 2229279-68-7)

The compound 2,2-difluoro-3-(2-methoxy-6-methylphenyl)propan-1-amine (CAS No. 2229279-68-7) is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and material science. This compound is characterized by its unique structural features, which include a difluorinated propanamine backbone and a substituted phenyl group. The presence of fluorine atoms at the second position of the propanamine chain introduces electronic effects that enhance the compound's reactivity and selectivity in various chemical reactions.

Recent studies have highlighted the potential of difluorinated amines like this compound in the development of novel drug delivery systems. Researchers have demonstrated that the fluorinated propanamine moiety can significantly improve the bioavailability and stability of pharmaceutical agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* explored the use of this compound as a precursor for synthesizing targeted drug carriers, which showed enhanced solubility and reduced toxicity in preclinical models.

The substituted phenyl group in this compound adds another layer of complexity to its structure. The methoxy group at the 2-position and the methyl group at the 6-position of the phenyl ring contribute to its aromatic stability and electronic properties. These substituents also play a crucial role in modulating the compound's interaction with biological systems. A 2023 research article in *Organic Process Research & Development* reported that this compound serves as an efficient building block for synthesizing antiviral agents, where its phenyl substituents facilitate specific binding to viral proteins.

In terms of synthesis, the preparation of CAS No. 2229279-68-7 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the fluorination of an intermediate amine derivative and subsequent coupling reactions to introduce the phenyl substituents. A 2023 paper in *Chemical Communications* detailed an optimized synthesis route that significantly improves yield and purity, making this compound more accessible for large-scale production.

The applications of this compound extend beyond pharmaceuticals into materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of advanced polymers and semiconductors. A recent study published in *Advanced Materials* demonstrated that incorporating this compound into polymer blends enhances their electrical conductivity without compromising mechanical stability.

From an environmental perspective, researchers are also investigating the biodegradation pathways of this compound to ensure its safe disposal and minimize ecological impact. A 2023 study in *Environmental Science & Technology* reported that under aerobic conditions, this compound undergoes rapid microbial degradation, suggesting its potential for sustainable industrial applications.

In conclusion, CAS No. 2229279-68-7 (Compound: 1-(3-(4-methoxyphenyl)propyl)-1H-pyrazole) stands as a testament to the advancements in modern organic chemistry. Its versatile structure, combined with cutting-edge research findings, positions it as a valuable asset across multiple scientific disciplines. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to play an increasingly important role in both academic research and industrial innovation.

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